molecular formula C9H18ClNO2 B2562781 ETHYL TRANS-2-AMINO-1-CYCLOHEXANECARBOXYLATE hydrochloride CAS No. 28250-14-8

ETHYL TRANS-2-AMINO-1-CYCLOHEXANECARBOXYLATE hydrochloride

Cat. No.: B2562781
CAS No.: 28250-14-8
M. Wt: 207.7
InChI Key: XMQSOBPCWYVZSW-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Ethyl trans-2-amino-1-cyclohexanecarboxylate hydrochloride has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl trans-2-amino-1-cyclohexanecarboxylate hydrochloride involves the esterification of trans-2-amino-1-cyclohexanecarboxylic acid with ethanol in the presence of a suitable acid catalyst, followed by the formation of the hydrochloride salt . The reaction conditions typically include:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-2-amino-1-cyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Alcohols.

    Substitution Products: N-alkylated or N-acylated derivatives.

Mechanism of Action

The mechanism of action of ethyl trans-2-amino-1-cyclohexanecarboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl trans-2-amino-1-cyclohexanecarboxylate: The non-hydrochloride form of the compound.

    Trans-2-amino-1-cyclohexanecarboxylic acid: The parent amino acid without the ester group.

    Ethyl 2-aminocyclohexanecarboxylate: A similar ester compound with a different stereochemistry.

Uniqueness

Ethyl trans-2-amino-1-cyclohexanecarboxylate hydrochloride is unique due to its specific stereochemistry (1R,2R) and its hydrochloride salt form, which enhances its solubility in water and stability . This makes it particularly useful in applications requiring high purity and specific chiral configurations.

Properties

IUPAC Name

ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQSOBPCWYVZSW-SCLLHFNJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@H]1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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